D-xylo-hexos-2-ulose

Description

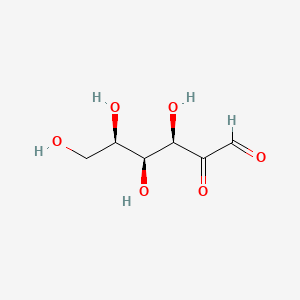

Structure

3D Structure

Properties

CAS No. |

25990-59-4 |

|---|---|

Molecular Formula |

C6H10O6 |

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m1/s1 |

InChI Key |

DCNMIDLYWOTSGK-SRQIZXRXSA-N |

SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

89576-70-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

sorbosone sorbosone, (L-xylo)-isomer xylo-hexosulose |

Origin of Product |

United States |

Nomenclature, Stereochemical Relationships, and Structural Context of D Xylo Hexos 2 Ulose

Systematic and Common Nomenclature of D-xylo-hexos-2-ulose

This compound is systematically named based on its six-carbon chain (hexose), the presence of a ketone group at the second carbon (2-ulose), and its D-configuration with xylo stereochemistry. While its specific common name is not as widely cited as its L-enantiomer, L-xylo-hexos-2-ulose is commonly known as L-sorbosone nih.gov. The IUPAC name for L-xylo-hexos-2-ulose is (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal nih.govebi.ac.uk. Consequently, the systematic IUPAC name for this compound, as its enantiomer, would be (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal.

Stereoisomeric and Positional Isomeric Relationships within Hexosuloses

Hexosuloses are monosaccharides with six carbon atoms that contain one or more carbonyl groups in addition to the aldehyde or ketone group typically found in sugars. This compound exhibits distinct stereoisomeric and positional isomeric relationships with other hexosuloses.

This compound and L-xylo-hexos-2-ulose are enantiomers, meaning they are non-superimposable mirror images of each other. L-xylo-hexos-2-ulose is also known by the common name L-sorbosone nih.govebi.ac.uk. This enantiomeric relationship implies that while their chemical formulas are identical (C₆H₁₀O₆), their three-dimensional arrangements of atoms are opposite at every chiral center, leading to different optical activities.

This compound is distinct from D-arabino-hexos-2-ulose, which is commonly known as D-glucosone wikipedia.orgvulcanchem.com. Both are hexos-2-uloses, meaning they are six-carbon sugars with a ketone group at the C-2 position. The key difference lies in their stereochemistry, specifically the configuration of the hydroxyl groups at the chiral centers (C-3, C-4, and C-5). D-arabino-hexos-2-ulose possesses an "arabino" configuration, which refers to the specific arrangement of hydroxyl groups along the carbon chain vulcanchem.com. In contrast, this compound features a "xylo" configuration, indicating a different spatial arrangement of these hydroxyl groups nih.gov. This configurational difference results in distinct compounds with unique chemical and physical properties.

Positional isomers are compounds that share the same molecular formula and carbon skeleton but differ in the location of a functional group. This compound has positional isomers where the carbonyl group is located at a different carbon atom along the hexose (B10828440) chain.

D-xylo-hexos-4-ulose : In this isomer, the ketone group is located at the C-4 position of the hexose chain. Its systematic name is (2R,3R,5R)-2,3,5,6-tetrahydroxy-4-oxohexanal. D-xylo-hexos-4-ulose is recognized as a carbohydrate compound and has been explored in diabetes research and as a chiral auxiliary in synthesizing enantiomerically pure substances.

D-xylo-hexos-5-ulose : This isomer features the ketone group at the C-5 position. Its systematic name is (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal.

These positional isomers, D-xylo-hexos-4-ulose and D-xylo-hexos-5-ulose, highlight the structural diversity possible within the hexosulose family based solely on the placement of the carbonyl functionality.

Distinction from D-arabino-hexos-2-ulose (D-glucosone)

Classification within Dicarbonyl Sugars and Ososes

This compound is classified as a dicarbonyl sugar, specifically an osone. Dicarbonyl sugars are carbohydrates that contain two carbonyl groups (either aldehyde or ketone) within their structure. Ososes are a subset of dicarbonyl sugars, typically formed by the oxidation of an aldose or ketose, resulting in an additional carbonyl group. For instance, D-glucosone (D-arabino-hexos-2-ulose) is described as a reactive carbonyl compound and a dicarbonyl intermediate, often formed during processes like the Maillard reaction wikipedia.org. The "2-ulose" in this compound's name signifies the ketone group at the C-2 position, making it a keto-aldose or an osone, reflecting its nature as a sugar with two potential carbonyl functionalities (the ketone at C-2 and the aldehyde at C-1 in its open-chain form).

Mechanistic Studies on Degradation Pathways of D Xylo Hexos 2 Ulose and Analogues

Free Radical-Induced Degradation Mechanisms

Formation of Ketoses (D-xylo-hexos-4-ulose, D-xylo-hexos-5-ulose) as Degradation Intermediates

The degradation of 1,2-dicarbonyl sugars, such as D-arabino-hexos-2-ulose (also known as D-glucosone), provides a foundational understanding for potential pathways involving D-xylo-hexos-2-ulose. D-arabino-hexos-2-ulose, a stereoisomer of this compound, undergoes degradation in aqueous phosphate (B84403) buffer, notably at physiological pH and temperature (pH 7.5, 37 °C). This process involves an initial C1-C2 bond cleavage, leading to the formation of D-ribulose and formate. ctdbase.orgunito.it A key intermediate in this pathway is a 1,3-dicarbonyl compound, which is generated via enolization at the C3 position of D-arabino-hexos-2-ulose. ctdbase.orgunito.it Furthermore, studies have revealed that this C1-C2 bond cleavage is accompanied by C1-C2 transposition in approximately 10% of the transformations. ctdbase.orgunito.it This C1-C2 transposition has also been observed in the degradation of other 1,2-dicarbonyl sugars, such as D-xylosone (D-threo-pentose-2-ulose), suggesting it is a common feature in the breakdown of 1,2-dicarbonyl sugars possessing a hydroxyl group at C3. ctdbase.orgunito.it The degradation of D-arabino-hexos-2-ulose is catalyzed by inorganic phosphate (Pᵢ), and its surrogate, arsenate, through mechanisms potentially involving the reversible formation of phosphate adducts. ctdbase.orgunito.it

While direct degradation of this compound specifically yielding D-xylo-hexos-4-ulose and D-xylo-hexos-5-ulose is not extensively detailed, these ketoses are recognized as degradation products in the oxidative breakdown of other hexoses. For instance, the gamma-radiolysis of D-glucose in aerated aqueous solutions has been shown to produce D-xylo-hexos-4-ulose and D-xylo-hexos-5-ulose as minor products. nih.govtandfonline.com These products, along with D-ribo-hexos-3-ulose, are thought to arise from the decomposition of D-glucose peroxy-radicals formed by the reaction of primary D-glucose radicals with oxygen. nih.gov The G values (radiation chemical yields) for the formation of these ketoses from D-glucose highlight their presence in oxidative degradation mixtures.

Table 1: Formation of Ketoses from D-Glucose under Gamma-Radiolysis

| Product | G Value (molecules/100 eV) nih.govtandfonline.com |

| D-xylo-hexos-4-ulose | 0.04 |

| D-xylo-hexos-5-ulose | 0.10 |

Similarly, the hydroxyl radical-induced degradation of xylooligosaccharides (XOSs) results in a complex mixture of oxidation products, including various ketoses, aldoses, hydroxy acids, and aldonic acids. researchgate.net This indicates that D-xylo-hexos-4-ulose and D-xylo-hexos-5-ulose can be formed through radical-mediated oxidation processes from related xylo-sugars. The conversion of hydroxyl groups to carbonyl and carboxyl groups is a common feature in such degradation pathways. researchgate.net

Quantum Chemical Calculations of Degradation Mechanisms

Quantum chemical calculations play a vital role in elucidating the intricate mechanisms of carbohydrate degradation, providing insights into reaction pathways, transition states, and energy barriers that are challenging to probe experimentally. Studies employing quantum chemistry, such as those investigating the hydroxyl radical-mediated degradation of xylooligosaccharides, have identified numerous energetically viable reaction mechanisms. tandfonline.comresearchgate.net

These computational approaches, often utilizing methods like Density Functional Theory (DFT) and ReaxFF kinetics simulations, reveal the molecular-level details of bond cleavages and radical transformations. For instance, the conversion of hydroxy-alkoxyl radicals to hydroxy acids has been identified as a highly favorable pathway, characterized by low energy barriers (typically less than 0.90 kcal/mol). researchgate.net Such calculations provide a theoretical framework for understanding the reactivity of carbohydrates under oxidative stress, including the formation of various degradation products. Although specific quantum chemical studies directly on this compound degradation to D-xylo-hexos-4-ulose and D-xylo-hexos-5-ulose are not explicitly detailed in the provided literature, the application of these computational methods to related carbohydrate systems underscores their utility in predicting and explaining the complex chemical transformations observed during degradation. The insights gained from these studies contribute to a broader understanding of how hydroxyl radicals attack carbohydrate structures, leading to subsequent fragmentation and rearrangement reactions. tandfonline.comresearchgate.net

Research on Derivatives and Structural Modifications of D Xylo Hexos 2 Ulose

Synthesis and Characterization of Novel Hexosulose Derivatives

Novel hexosulose derivatives are synthesized through various chemical transformations, leveraging the reactive carbonyl and hydroxyl groups present in their structures. These modifications often lead to compounds with distinct stereochemical features and potential applications.

Hydrazone Derivatives of D-arabino-hexos-2-ulose

D-arabino-hexos-2-ulose, also known as D-glucosone or 2-keto-D-glucose, readily forms hydrazone derivatives through condensation reactions with hydrazines. For instance, bis(phenylhydrazone) and bis((4-nitrophenyl)hydrazone) derivatives of D-arabino-hexos-2-ulose have been synthesized and characterized. The synthesis typically involves the reaction of D-arabino-hexos-2-ulose with phenylhydrazine (B124118) or 4-nitrophenylhydrazine, respectively, leading to the formation of the hydrazone linkages nih.govchem960.comuni.luglycoscience.ru. Characterization of these derivatives often relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy uni.lu.

Polyhydroxylated Pyrrolidine (B122466) Derivatives from D-xylo-hexos-4-ulose Derivatives

Polyhydroxylated pyrrolidine derivatives, which are a class of aza sugars, can be derived from D-xylo-hexos-4-ulose derivatives. The synthesis of these compounds often involves aminocyclization reactions of differentially protected D-xylo-hexos-4-ulose derivatives chemicalbook.comnih.gov. These reactions lead to the formation of five-membered nitrogen-containing rings, incorporating the hydroxyl groups from the sugar precursor. Such polyhydroxylated pyrrolidines, particularly those belonging to the D-gluco and D-galacto series, have been investigated for their inhibitory activities against enzymes like alpha-glucosidase and aldose reductase, suggesting their potential in therapeutic applications chemicalbook.comnih.gov.

Septanoside Derivatives from Hexos-5-ulose Reactions

Septanoside derivatives are seven-membered-ring saccharides that can be obtained from reactions involving hexos-5-uloses. Hexos-5-uloses are sugar 1,5-dicarbonyls, and their reactions have been explored for the synthesis of these unique cyclic structures. Specifically, novel routes to D-xylo-hexos-5-ulose and D-lyxo-hexos-5-ulose have been described, which serve as intermediates in the synthesis and biosynthesis of various compounds, including septanosides. The formation of septanosides from hexos-5-uloses highlights the versatility of these compounds in carbohydrate chemistry.

Metal Coordination Complexes with Hexosulose-Derived Ligands

Hexosulose derivatives can act as ligands, forming coordination complexes with various metal ions. These complexes are of interest due to their structural characteristics and potential biological activities.

Synthesis and Characterization of Cu(II), Pt(II), and Pd(II) Chelates of 3-Deoxy-D-erythro-hexos-2-ulose Bis(thiosemicarbazone)

3-Deoxy-D-erythro-hexos-2-ulose bis(thiosemicarbazone) (LH2) functions as a tetradentate ligand of the N2S2 type, capable of forming stable coordination complexes with metal(II) cations. The synthesis of its Cu(II), Pt(II), and Pd(II) chelates (e.g., [CuL]) involves the reaction of the bis(thiosemicarbazone) ligand with appropriate metal salts. These metal complexes have been characterized using various analytical techniques, including elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the NMR spectra of the Pt complex showed coupling with 195Pt, supporting the proposed chelate structure.

Structural Analysis of Coordination Geometry in Complexes

The coordination geometry of these metal complexes is crucial for understanding their properties. For the copper(II) chelate of 3-deoxy-D-erythro-hexos-2-ulose bis(thiosemicarbazone), studies have revealed a square-planar S2N2 local coordination geometry. X-ray absorption spectra analysis of a powdered sample indicated average Cu-N distances of 1.92 Å and Cu-S distances of 2.33 Å. Furthermore, semiempirical PM3 calculations support the square-planar S2N2 donor set as the most favorable geometry for the copper(II) ion in the complex. The retention of this square-planar local structure was also observed in solution, as indicated by EXAFS and XANES spectra.

Protected Derivatives for Stereoselective Transformations

Protected derivatives of hexos-uloses, including those of the D-xylo series, are pivotal intermediates in various stereoselective transformations. These transformations often aim to synthesize highly complex and biologically significant molecules, such as inositols and azasugars. The strategic placement of protecting groups allows for precise control over reactivity and stereochemical outcomes during synthetic pathways. For instance, novel synthetic routes to D-xylo-hexos-5-ulose and L-lyxo-hexos-5-ulose, which are valuable intermediates in the synthesis and biosynthesis of inositols and azasugars, have been developed. The structures of these protected hexos-5-uloses are typically confirmed using techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography. acs.org

Research has demonstrated that suitably protected hexos-2-uloses, such as D-fructose and L-sorbose, can serve as chiral templates for the highly stereocontrolled synthesis of 2-deoxy-4-octulose derivatives. This involves alkylation reactions at C-1, leveraging the inherent chiral information within the sugar moiety to direct the stereochemistry.

Orthogonally Protected Aldo-hexos-5-ulose Precursors

Aldo-hexos-5-uloses, particularly those of the D-xylo stereoseries, are significant precursors for the synthesis of enantiomerically pure protected inositols. The intramolecular aldol (B89426) condensation of aldohexos-5-ulose derivatives is a key step in this process. For the D-xylo derivative, a two-step sequence involving condensation followed by reduction, often with NaBH(OAc)₃, represents a biomimetic synthesis of myo-inositol. researchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.orgd-nb.infonih.gov This sugar-based pathway directly yields enantiomerically pure, selectively protected inositols, circumventing the need for desymmetrization procedures often required when starting from achiral precursors like myo-inositol. researchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.orgd-nb.infonih.gov

The selective protection of hydroxyl functions on the aldohexos-5-ulose precursor is crucial for controlling the stereochemical outcome and achieving desired derivatives. For example, the transformation of specific galactopyranosyl derivatives into partially protected D-xylo- and L-lyxo-aldohexos-5-uloses has been reported, utilizing epimerization methods on their O-protected alcoholic derivatives. core.ac.uk The presence and orientation of protecting groups can significantly influence the chemo- and stereoselectivity of subsequent reactions. For instance, in the synthesis of the D-xylo derivative, an axial C-5'-OMe group can decrease reactivity in C-4' oxidation and alter the outcome of 4'-uloside reduction diastereoselection. core.ac.uk

The intramolecular aldol condensation of aldohexos-5-ulose derivatives of the D-xylo and L-ribo stereoseries has been extensively studied. These reactions typically yield only one of the four possible inososes in reasonable yields (30–38%), demonstrating high stereocontrol. d-nb.infonih.gov The stereochemical outcome, particularly the 2,3,6-cis arrangement of the aldol products, remains consistent regardless of the stereochemistry at other positions (C-4 and C-5) of the parent dicarbonyl derivative. The presence of additional protecting groups, such as methyl or benzyl (B1604629) protections, has been shown to confirm the cyclization results and stereochemical control. d-nb.infonih.gov

Table 1: Yields of Inososes from Intramolecular Aldol Condensation of Aldo-hexos-5-ulose Derivatives

| Stereoseries | Yield (%) |

| D-xylo | 30-38 |

| L-ribo | 30-38 |

| L-arabino | (Consistent with others) d-nb.infonih.gov |

| L-lyxo | (Consistent with others) d-nb.infonih.gov |

Stereochemical Outcome in Aminocyclization Reactions

Aminocyclization reactions involving hexos-ulose derivatives are important for synthesizing polyhydroxylated pyrrolidines, also known as aza-sugars, which are of interest due to their biological activities, including enzyme inhibition. nih.gov The stereochemical outcome of these reactions is highly dependent on the specific hexos-ulose isomer and the reaction conditions, including the steric hindrance of the amine partner.

For example, the aminocyclization of differentially protected D-xylo-hexos-4-ulose derivatives has been explored. This reaction proceeds through two consecutive steps: a fast reductive amination of the aldehydo function, followed by a slower intramolecular condensation of the resulting amine with the keto group, forming a cyclic iminium ion. The final hydride attack on this iminium ion determines the stereochemical outcome. unipi.it

A significant difference in stereochemical outcome is observed between D-xylo-hexos-4-ulose and D-xylo-hexos-5-ulose derivatives in aminocyclization reactions. For D-xylo aldohexos-5-uloses, a strong preference for the "D-gluco" product is typically observed, leading to high, if not complete, stereoselectivity. This is attributed to the significant energy difference between the two chair-like transition states derived from the possible 6-membered half-chair iminium ions, making only one practically accessible. unipi.it

In contrast, for D-xylo-hexos-4-ulose derivatives, the formation of 5-membered envelope iminium ions (e.g., 2E and E2) can be envisaged. Research suggests that the E2 iminium ion often leads to the most stable transition state, preferentially yielding the D-galacto diastereoisomer, especially when the amine partner has reduced steric hindrance. If the amine's steric hindrance increases, the 2E cyclic iminium ion may become the preferential one for hydride attack. unipi.it

Table 2: Stereochemical Outcome in Aminocyclization of D-xylo-hexos-ulose Derivatives

| Hexos-ulose Derivative | Cyclic Iminium Ion Size | Preferred Product Stereochemistry | Influencing Factor(s) |

| D-xylo-hexos-5-ulose | 6-membered | D-gluco | Transition state energy difference unipi.it |

| D-xylo-hexos-4-ulose | 5-membered | D-galacto (with low steric hindrance amine); influenced by steric hindrance of amine unipi.it | Cyclic iminium ion size, steric hindrance of amine partner unipi.it |

Polyhydroxylated pyrrolidine derivatives of the D-gluco and D-galacto series have been successfully prepared by exploiting the aminocyclization of differentially protected D-xylo-hexos-4-ulose derivatives. The stereoselection in these reactions is notably affected by the steric hindrance of the amine partner employed, highlighting the importance of reaction conditions in controlling stereochemistry. unipi.it

Advanced Spectroscopic and Chromatographic Methodologies for D Xylo Hexos 2 Ulose Research

Mass Spectrometry (MS) Techniques

X-ray Absorption Spectroscopy (EXAFS, XANES) for Metal Complex Structural Parameters

X-ray Absorption Spectroscopy (XAS), encompassing Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), is a powerful technique for elucidating the local atomic and electronic structure of metal centers within complexes. While general applications of EXAFS and XANES for determining structural parameters of metal complexes are well-established, including coordination geometry and bond distances researchgate.net, specific studies directly applying these methodologies to D-xylo-hexos-2-ulose or its metal complexes are not extensively reported in the provided literature. However, a related hexos-2-ulose derivative, 3-deoxy-D-erythro-hexos-2-ulose bis(thiosemicarbazone), has been shown to form stable coordination complexes with metal(II) cations such as Cu(II), Pt(II), and Pd(II). EXAFS and XANES analyses of its Cu(II) chelate revealed a square-planar S2N2 local coordination geometry, with average Cu-N and Cu-S distances of 1.92 Å and 2.33 Å, respectively. These studies also indicated the retention of this local structure upon dissolution in dimethylformamide (DMF) researchgate.net. This demonstrates the potential utility of XAS for investigating the coordination chemistry and structural details of this compound if it forms metal complexes.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from complex mixtures, as well as for monitoring its reactions.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring chemical reactions, assessing sample purity, and performing preliminary separations of this compound and its derivatives. TLC is particularly useful for quick qualitative analysis due to its simplicity and visual detection capabilities. In the context of hexos-2-uloses, TLC has been extensively used. For example, during the synthesis of L-sorbosone (L-xylo-hexos-2-ulose), TLC was employed for characterization and to monitor the progress of reactions ugent.be. Similarly, in enzymatic reactions involving L-sorbosone, TLC was utilized to analyze the reaction products, providing insights into the conversion and formation of new compounds google.com. These applications highlight TLC's utility as a complementary tool to more advanced chromatographic techniques for this compound research.

Capillary Electrophoresis (CE) is a powerful analytical technique known for its high separation efficiency, short analysis times, and minimal sample and reagent consumption, making it well-suited for the analysis of enzymatic reaction products involving carbohydrates researchgate.net. While direct studies on this compound using CE for enzymatic product analysis are not explicitly detailed in the provided search results, CE has been successfully applied to analyze products of enzymatic reactions involving related hexos-ulose derivatives. For instance, capillary electrophoresis has been used to confirm the activity and products of enzymatic steps in the biosynthesis of nonulosonic acids, including the analysis of derivatives like GDP-2-acetamido-2,6-dideoxy-α-D-xylo-hexos-4-ulose oup.comscispace.comresearchgate.net. Carbohydrates, including hexos-uloses, can be analyzed by CE under strongly alkaline conditions where their hydroxyl groups become ionized, allowing for electrophoretic separation and detection vtt.fi. This demonstrates CE's capability to resolve and quantify this compound and its enzymatic transformation products.

Thin-Layer Chromatography (TLC)

Electron Paramagnetic Resonance (EPR) Analysis for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. In carbohydrate chemistry, radical intermediates can be formed during various chemical and biochemical processes, including oxidation and degradation reactions iwaponline.comresearchgate.net. While specific EPR studies focusing solely on this compound are not explicitly detailed in the provided literature, the technique is broadly applicable to understanding radical formation and reactions in sugar systems. For instance, studies on the oxidation of D-glucose by hydroxyl radicals have identified various hexos-ulose products, including D-arabino-hexosulose (D-glucosone), D-xylo-hexos-4-ulose, and D-xylo-hexos-5-ulose, which are formed via peroxyl radical intermediates iwaponline.com. If this compound is involved in processes that generate or react with free radicals, EPR spectroscopy would be an invaluable tool for identifying these radical species, elucidating their structures, and studying their reaction kinetics.

Broader Biochemical and Chemical Significance of D Xylo Hexos 2 Ulose in Academic Research

Role as Synthetic Intermediates for Complex Carbohydrates and Polyols

Hexos-uloses, encompassing D-xylo-hexos-2-ulose and its related isomers, are highly valuable as synthetic intermediates due to their reactive carbonyl group, which can be exploited for various chemical transformations such as aldol (B89426) condensations, reductions, and aminations. This reactivity allows for the construction of diverse and complex molecular architectures, including cyclitols, aza sugars, and ring-expanded saccharides.

Precursors for Inositols and Aza Sugars

Aldohexos-5-ulose derivatives, a related class of hexos-uloses, have been extensively studied as precursors for the synthesis of inositols, which are cyclic polyols with significant biological roles nih.govd-nb.inforesearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov. For instance, the intramolecular aldol condensation of D-xylo-hexos-5-ulose derivatives has proven to be an effective route to various inososes, which can then be reduced to specific inositol (B14025) stereoisomers nih.govd-nb.inforesearchgate.netresearchgate.netbeilstein-journals.org. This sugar-based pathway offers a direct and stereoselective route to enantiomerically pure inositol derivatives, circumventing the need for desymmetrization procedures often required when using achiral precursors like myo-inositol nih.govd-nb.inforesearchgate.netbeilstein-journals.org. Notably, a two-step sequence involving condensation followed by reduction with NaBH(OAc)₃ on the D-xylo-hexos-5-ulose derivative has been shown to biomimetically synthesize myo-inositol nih.govd-nb.inforesearchgate.netresearchgate.netbeilstein-journals.org.

Furthermore, dicarbonyl sugars, a category that includes hexos-uloses, are crucial intermediates in the synthesis of aza sugars (iminosugars) researchgate.netresearchgate.netacs.org. These nitrogen-containing carbohydrate mimics are of interest due to their potential as glycosidase inhibitors and their various biological activities acs.org. Novel routes to D-xylo-hexos-5-ulose and D-lyxo-hexos-5-ulose have been described, highlighting their importance as intermediates in the synthesis and biosynthesis of both inositols and aza sugars researchgate.netresearchgate.net. The double reductive amination of dicarbonyl sugars is an expeditious method for synthesizing aza sugars acs.org.

Access to Enantiomerically Pure Protected Inositols

The utility of aldohexos-5-uloses, particularly D-xylo-hexos-5-ulose derivatives, extends to providing access to enantiomerically pure and selectively protected inositols nih.govd-nb.inforesearchgate.netresearchgate.netbeilstein-journals.org. This approach allows for precise control over the configuration of multiple stereocenters within the inositol framework, often leading to the formation of specific inositol isomers with high stereoselection nih.govd-nb.inforesearchgate.netbeilstein-journals.org. The ability to introduce specific protecting groups onto the aldohexos-5-ulose precursor before cyclization enables the indirect selective protection of the secondary hydroxyl functions of the resulting inositols nih.govresearchgate.netbeilstein-journals.org. This method is particularly advantageous as it avoids the often complex and time-consuming desymmetrization steps required when starting from achiral myo-inositol d-nb.inforesearchgate.net.

Formation of Seven-Membered-Ring Saccharides (Septanosides)

Hexos-uloses can also serve as precursors for the formation of septanosides, which are seven-membered-ring saccharides. Research has shown that prolonged epoxidation reaction times of 6-deoxyhex-5-enopyranosides can lead to their in situ hydrolysis, yielding protected D-hexos-5-ulose derivatives (sugar 1,5-dicarbonyls) researchgate.netresearchgate.net. Subsequent reactions of these hexos-5-uloses have resulted in the isolation of septanoside derivatives researchgate.netresearchgate.netresearchgate.net. This demonstrates the versatility of hexos-uloses in facilitating ring expansion reactions, leading to novel carbohydrate structures with potential biological activities researchgate.net.

Applications in Biocatalysis and Enzyme Mechanism Studies

The unique structural features of hexos-uloses make them valuable substrates for various enzymes, enabling their application in biocatalysis for the production of fine chemicals and in fundamental studies to elucidate complex enzymatic reaction mechanisms.

Substrate for Sugar Dehydratases and Reductases

D-arabino-hexos-2-ulose, also known as D-glucosone, is a well-known example of a hexos-2-ulose that acts as a substrate for sugar dehydratases uniprot.orgnih.govresearchgate.netnih.gov. For instance, aldos-2-ulose dehydratase (AUDH), a bifunctional enzyme found in certain fungi, catalyzes the dehydration of D-glucosone to produce the antibiotic cortalcerone uniprot.org. This enzyme also acts on 1,5-anhydro-D-fructose, another keto-sugar, converting it to ascopyrone M and then microthecin (B1251313) uniprot.orgresearchgate.net. The kinetic parameters for AUDH with D-glucosone have been characterized, showing a K_M value of 7.4 mM uniprot.org.

Beyond hexos-2-uloses, related keto-sugars, often formed as intermediates in metabolic pathways, serve as substrates for a range of sugar dehydratases and reductases. Nucleotide sugar (NS) dehydratases, particularly 4,6-dehydratases, play a central role in the biosynthesis of deoxy and amino sugars by converting nucleoside diphosphate (B83284) hexoses to nucleoside diphosphate-4-keto-6-deoxy hexoses nih.gov. These keto-deoxy hexoses are analogous to hexos-uloses and are further deoxygenated by 2,3- and 3-dehydratases nih.gov. For example, UDP-2-acetamido-2,6-dideoxy-α-D-xylo-hexos-4-ulose is a key intermediate in the biosynthesis of QuiNAc4NAc, formed from UDP-GlcNAc by the action of an NAD⁺-dependent sugar 4,6-dehydratase nih.govosti.govresearchgate.netmdpi.com.

Here is a table summarizing some kinetic data for Aldos-2-ulose Dehydratase (AUDH):

| Substrate | K_M (mM) |

| Ascopyrone M | 5.4 |

| D-Glucosone | 7.4 |

| Xylosone | 113 |

| 1,5-Anhydro-D-fructose | Not specified (acted upon) |

Probing Catalytic Mechanisms in Short Chain Dehydrogenase/Reductase (SDR) Superfamily

Hexos-uloses and their nucleotide-linked derivatives are instrumental in studying the catalytic mechanisms of enzymes belonging to the Short Chain Dehydrogenase/Reductase (SDR) superfamily. SDR enzymes are a large and diverse family involved in various metabolic pathways, often catalyzing NAD(P)H-dependent oxidation or reduction reactions nih.govscience.govacs.org.

A notable example is the enzyme PglF from Campylobacter jejuni, an NAD⁺-dependent sugar 4,6-dehydratase that belongs to the SDR superfamily nih.govosti.govresearchgate.netacs.org. PglF catalyzes the dehydration of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-2-acetamido-2,6-dideoxy-α-D-xylo-hexos-4-ulose nih.govosti.govresearchgate.netacs.org. Structural and functional investigations of PglF, including X-ray crystallography and kinetic analyses of wild-type and mutant enzymes, have provided insights into its catalytic mechanism nih.govosti.govresearchgate.net. Uniquely, PglF deviates from the typical SDR superfamily motif (YXXXK, where tyrosine acts as a catalytic acid or base) by having a methionine residue in that position nih.govosti.govresearchgate.net. This has led to the proposal of a new catalytic mechanism for an SDR superfamily member that does not rely on the conventionally conserved tyrosine residue nih.govosti.govresearchgate.net. Such studies, utilizing hexos-ulose intermediates, are crucial for understanding the intricate chemical transformations facilitated by these widespread enzyme families.

Tracer in Metabolic and Biochemical Investigations (e.g., using isotopically labeled compounds)

The use of isotopically labeled compounds, such as those enriched with 13C or 2H, is a powerful technique in metabolic and biochemical investigations to trace the fate of molecules and elucidate reaction pathways nd.edusci-hub.ruresearchgate.net. For ketohexoses, isotopic labeling allows researchers to monitor carbon atom rearrangements, bond cleavages, and the incorporation of the sugar into various metabolic intermediates or end products.

While this compound itself is not extensively documented as a specific tracer in the provided literature, related hexos-2-uloses, such as D-arabino-hexos-2-ulose (D-glucosone), have been rigorously studied using 13C and 1H NMR spectroscopy with labeled isotopomers to understand their degradation pathways nd.edu. These types of investigations highlight the potential utility of this compound, if isotopically labeled, for similar studies to gain insights into its specific metabolic transformations or its involvement in biochemical processes. The ability to track specific carbon atoms through a reaction sequence provides invaluable data on reaction mechanisms and intermediate formation nd.edu.

Insights into Carbohydrate Reactivity and Transformation Pathways

The reactivity of this compound, like other ketohexoses, is governed by the presence of its carbonyl group and hydroxyl functionalities. These groups enable a range of reactions, including nucleophilic additions to the ketone, enolization, and potential intra- or intermolecular cyclization reactions . Understanding these transformation pathways is crucial for synthetic carbohydrate chemistry and for elucidating biochemical processes where such sugars might act as intermediates.

Specific detailed research on the unique transformation pathways of this compound is not widely reported in the provided search results. However, studies on related 1,2-dicarbonyl sugars (osones) like D-arabino-hexos-2-ulose (D-glucosone) have revealed complex degradation pathways, including C1-C2 bond cleavage and unexpected C1-C2 transposition, which can be catalyzed by inorganic phosphate (B84403) nd.edu. Such findings underscore the intricate reactivity profiles that can exist for hexos-2-uloses and suggest that this compound would also exhibit specific, potentially complex, transformation characteristics. The study of these reactions often involves monitoring changes in the carbon skeleton and identifying resulting products to infer mechanistic details nd.edu.

Q & A

Q. How can D-xylo-hexos-2-ulose be distinguished from structurally similar carbohydrates in experimental settings?

Methodological Answer: Differentiation requires a combination of analytical techniques:

- NMR Spectroscopy : Compare chemical shifts in -NMR spectra, focusing on carbonyl (C2) and adjacent hydroxyl group configurations, which are distinct in this compound compared to isomers like 3-deoxy-D-galactose .

- Chromatography : Use HPLC with a chiral stationary phase to resolve retention time differences caused by stereochemical variations .

- Mass Spectrometry : Analyze fragmentation patterns to confirm molecular weight and functional groups (e.g., ketone at C2) .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer: Common synthesis routes include:

- Oxidative Methods : Selective oxidation of D-xylo-hexose using TEMPO/NaClO under controlled pH (7–8) to target the C2 hydroxyl group .

- Enzymatic Catalysis : Employ ketose-producing enzymes (e.g., xylose isomerase) with substrate specificity adjustments to minimize byproducts .

- Quality Control : Validate purity via polarimetry (specific optical rotation) and LC-MS to confirm absence of unreacted precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor ketone group stability (absorbance ~270 nm) across pH gradients .

- FT-IR : Track carbonyl stretching vibrations (1700–1750 cm) to detect degradation or tautomeric shifts .

- Longitudinal Studies : Use accelerated aging experiments at elevated temperatures to model stability over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

Methodological Answer: Address discrepancies through:

- Meta-Analysis : Systematically compare published data, isolating variables like solvent systems (aqueous vs. organic) or calorimetry methods (DSC vs. bomb calorimetry) .

- Replication Studies : Reproduce key experiments under standardized conditions (e.g., IUPAC-recommended protocols) to validate reproducibility .

- Computational Modeling : Apply density functional theory (DFT) to predict thermodynamic parameters and cross-validate with empirical results .

Q. What experimental design principles should guide optimization of this compound’s catalytic applications (e.g., in asymmetric synthesis)?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, temperature) and identify synergistic effects .

- Kinetic Studies : Perform time-resolved NMR or stopped-flow techniques to monitor reaction intermediates and rate-determining steps .

- Stereochemical Analysis : Employ X-ray crystallography or circular dichroism to confirm enantiomeric excess in catalytic products .

Q. How can researchers address conflicting interpretations of this compound’s role in metabolic pathways?

Methodological Answer:

- Isotopic Labeling : Use -labeled compounds to trace metabolic flux in cell cultures, comparing results across model organisms .

- Knockout Studies : Genetically engineer microbial strains (e.g., E. coli) to disrupt putative enzymes interacting with this compound and observe phenotypic changes .

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic datasets to map pathway interactions and resolve mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.